molecular formula C15H16N2O B12505248 8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline

8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline

Cat. No.: B12505248
M. Wt: 240.30 g/mol
InChI Key: YXQCQKAOBOTUEZ-UHFFFAOYSA-N
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Description

8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is a heterocyclic compound that features both quinoline and oxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring, which contains both nitrogen and oxygen atoms, contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline typically involves the formation of the oxazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of an appropriate precursor containing an isopropyl group and a suitable leaving group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. The quinoline moiety can intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazoles and isoxazoles, share similar chemical properties and reactivity.

    Quinoline Derivatives: Compounds like quinoline and isoquinoline have similar structural features and biological activities.

Uniqueness

8-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)quinoline is unique due to the combination of the oxazole and quinoline rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3

InChI Key

YXQCQKAOBOTUEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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